molecular formula C17H12O4 B11844639 Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate CAS No. 967-45-3

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate

Cat. No.: B11844639
CAS No.: 967-45-3
M. Wt: 280.27 g/mol
InChI Key: QHZBCYQGOQIODP-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is an organic compound characterized by the presence of an isochromenone moiety fused to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-formylchromone with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-oxoisochromen-3-yl)benzoate
  • Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate derivatives

Uniqueness

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various applications .

Biological Activity

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate, also known as a benzopyran derivative, exhibits a range of biological activities that have garnered interest in pharmacological research. This article aims to summarize the compound's biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C17H12O3C_{17}H_{12}O_{3} and features a benzopyran moiety that is known for its diverse biological properties. The compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.

1. Antioxidant Activity

Benzopyran derivatives, including this compound, have demonstrated notable antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain coumarin derivatives exhibit protective effects against oxidative damage in various cell lines .

2. Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities. It is believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. In vitro studies have reported that this compound can reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies, suggesting its potential use in developing new antimicrobial agents .

4. Anticancer Potential

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various pathways, including caspase activation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

Target Effect
NF-kB PathwayInhibition of pro-inflammatory cytokine release
CaspasesInduction of apoptosis
Free RadicalsScavenging activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, underscoring its potential as a therapeutic agent against oxidative damage .
  • Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to lower levels of inflammatory mediators such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
  • Anticancer Investigation : A recent investigation highlighted the ability of this compound to inhibit the growth of various cancer cell lines, with a focus on its mechanism involving apoptosis induction through mitochondrial pathways .

Properties

CAS No.

967-45-3

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 2-(1-oxoisochromen-3-yl)benzoate

InChI

InChI=1S/C17H12O4/c1-20-16(18)14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)17(19)21-15/h2-10H,1H3

InChI Key

QHZBCYQGOQIODP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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